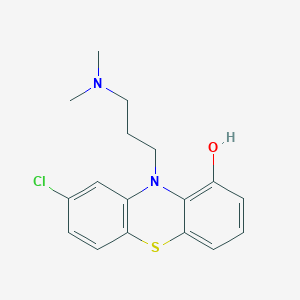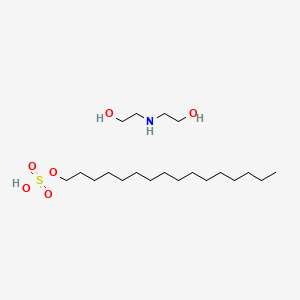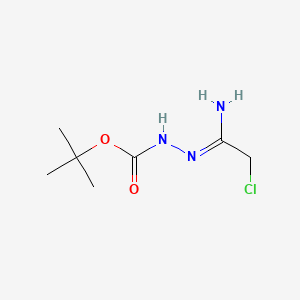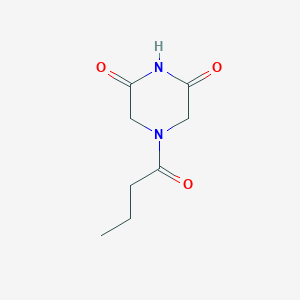![molecular formula C20H30O4 B13832016 (1S,4S,5R,9S,10R,13R,14R)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid](/img/structure/B13832016.png)
(1S,4S,5R,9S,10R,13R,14R)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,4S,5R,9S,10R,13R,14R)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid is a complex organic compound characterized by its tetracyclic structure. This compound is part of the kaurane diterpenoid family, which is known for its diverse biological activities and applications in various fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S,5R,9S,10R,13R,14R)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid involves multiple steps, starting from simpler organic molecules. The process typically includes cyclization reactions to form the tetracyclic core, followed by functional group modifications to introduce the carboxylic acid groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
(1S,4S,5R,9S,10R,13R,14R)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of methyl groups to carboxylic acids.
Reduction: Reduction of carboxylic acids to alcohols.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols .
科学研究应用
Chemistry
In chemistry, (1S,4S,5R,9S,10R,13R,14R)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties. Its interactions with biological targets are of significant interest .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to develop new drugs based on its structure .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .
作用机制
The mechanism of action of (1S,4S,5R,9S,10R,13R,14R)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
相似化合物的比较
Similar Compounds
- (1S,4S,9S,10R,13R)-5,9-Dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
- (1S,4S,5R,9S,10R,13R)-5,9,13-trimethyl-14-oxo-5-tetracyclo[11.2.1.01,10.04,9]hexadecanecarboxylic acid
Uniqueness
The uniqueness of (1S,4S,5R,9S,10R,13R,14R)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities .
属性
分子式 |
C20H30O4 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
(1S,4S,5R,9S,10R,13R,14R)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid |
InChI |
InChI=1S/C20H30O4/c1-18-7-3-8-19(2,17(23)24)14(18)6-9-20-10-12(4-5-15(18)20)13(11-20)16(21)22/h12-15H,3-11H2,1-2H3,(H,21,22)(H,23,24)/t12-,13-,14+,15+,18-,19-,20+/m1/s1 |
InChI 键 |
HITLMPHPGUZLGI-FDBLAFQCSA-N |
手性 SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@@H](C4)C(=O)O)(C)C(=O)O |
规范 SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(C4)C(=O)O)(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


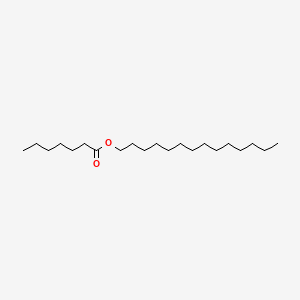

![1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone](/img/structure/B13831943.png)
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide; trifluoroacetic acid](/img/structure/B13831950.png)
![(1Z)-2-(4-nitrophenyl)-N'-[(phenylcarbonyl)oxy]ethanimidamide](/img/structure/B13831958.png)
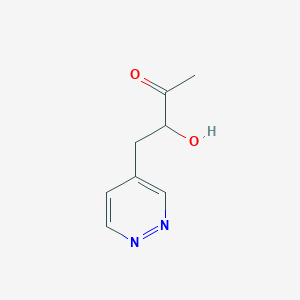
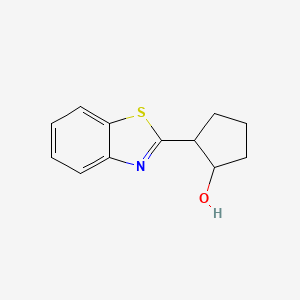
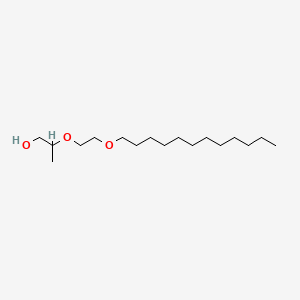
![4-[(5S,7S,8S,10S,13R,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL]pentanoic acid](/img/structure/B13831979.png)
